molecular formula C14H15BrN2OS B2636163 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide CAS No. 139313-11-4

3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide

Cat. No. B2636163
CAS RN: 139313-11-4
M. Wt: 339.25
InChI Key: CCLDCCIAQTZFMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C14H15BrN2OS and its molecular weight is 339.25. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylation and Sulphonylation Studies

  • 7-Alkylation and 7-sulphonylation : Research on alkylation of 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, closely related to the specified compound, showed exclusive methylation at the 7-position. This study provided insights into the solvolysis process of the base, leading to a mixture of various compounds, including thiazolium chlorides and dihydrothiazoles (Acheson, Cooper, & Cox, 1980).

Cycloaddition Reactions

  • 1,3-Dipolar cycloaddition : 5,6-Dihydroimidazol[2,1-b]thiazolium betaines, derived from similar compounds, undergo 1,3-dipolar cycloaddition with acetylenic dipolarophiles. This process yields isomers containing 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole, demonstrating a reaction mechanism involving cycloaddition, isomeric rearrangement, and nucleophilic addition (Kim, Yoo, & Park, 1992).

Synthesis and Immunoactivity

  • Immunoactivity on Human T Lymphocytes : Derivatives of imidazo[2,1-b]thiazole were synthesized and tested for immunoactivity on human T lymphocytes. This included the analysis of CD2 receptor mobilization, providing insights into the impact of aryl group positioning on immunostimulant properties (Robert, Hassanine, Harraga, & Seillès, 1995).

Thiazolidine and Imidazolidine Derivatives

  • Synthesis of Thiazolidine and Imidazolidine Derivatives : The creation of 5-(2-aryl-2-oxoethyl)-4-oxo-1,3-thiazolidines, using a cycloaddition process with thiourea, provided valuable insights into the structure and antimicrobial effects of these compounds, relevant to the chemistry of imidazothiazoles (Elaasar & Saied, 2008).

Synthesis of Spiro Compounds

  • Spiro Compound Synthesis : The synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives showed how the cycloaddition reaction of ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates with azomethine ylides can yield novel compounds with distinct structures (Zeng, Ren, Fu, & Li, 2018).

properties

IUPAC Name

2-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N2OS.BrH/c1-11-10-18-14-15(7-8-16(11)14)9-13(17)12-5-3-2-4-6-12;/h2-6,10H,7-9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDCCIAQTZFMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=[N+]1CCN2CC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.